molecular formula C22H14BrCl3N2O B12001913 2-(4-Bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12001913
M. Wt: 508.6 g/mol
InChI Key: MLJBWHSCAYAAOT-UHFFFAOYSA-N
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Description

2-(4-BR-PH)-8-CL-4-(3,4-DI-CL-PH)-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE is a complex organic compound characterized by its unique structural features, including bromine, chlorine, and diaza-cyclopenta-naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BR-PH)-8-CL-4-(3,4-DI-CL-PH)-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include halogenating agents, oxidizing agents, and catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-BR-PH)-8-CL-4-(3,4-DI-CL-PH)-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-BR-PH)-8-CL-4-(3,4-DI-CL-PH)-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BR-PH)-8-CL-4-(3,4-DI-CL-PH)-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE: Similar in structure but with different functional groups.

    2-(4-BR-PH)-8-CL-4-(3,4-DI-CL-PH)-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE: Another compound with similar core structure but different substituents.

Uniqueness

The uniqueness of 2-(4-BR-PH)-8-CL-4-(3,4-DI-CL-PH)-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H14BrCl3N2O

Molecular Weight

508.6 g/mol

IUPAC Name

2-(4-bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H14BrCl3N2O/c23-14-4-1-12(2-5-14)19-11-20-16-10-15(24)6-8-21(16)29-22(28(20)27-19)13-3-7-17(25)18(26)9-13/h1-10,20,22H,11H2

InChI Key

MLJBWHSCAYAAOT-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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